3,5-Dibromo-2,4-dihydroxybenzoic acid

PARP inhibition cancer DNA repair

Select this compound for enzyme inhibition assays (PARP-1 IC₅₀=460 nM, DHODH IC₅₀=42 µM) or supramolecular crystallography. Its specific 3,5-dibromo-2,4-dihydroxy pattern provides a unique heavy-atom effect and reactivity profile not replicated by mono-bromo or non-brominated analogs. Ideal for SAR studies on pyrimidine metabolism and antibacterial development.

Molecular Formula C7H4Br2O4
Molecular Weight 311.91 g/mol
CAS No. 3147-46-4
Cat. No. B11945624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,4-dihydroxybenzoic acid
CAS3147-46-4
Molecular FormulaC7H4Br2O4
Molecular Weight311.91 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O
InChIInChI=1S/C7H4Br2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13)
InChIKeyQFRWOMSBYNAESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2,4-dihydroxybenzoic Acid: A Highly Brominated Phenolic Building Block with Distinct Reactivity and Biological Fingerprint


3,5-Dibromo-2,4-dihydroxybenzoic acid (CAS 3147-46-4, C₇H₄Br₂O₄, MW 311.91 g/mol) is a polybrominated dihydroxybenzoic acid derivative. The compound features a benzoic acid core substituted with two bromine atoms at positions 3 and 5 and two hydroxyl groups at positions 2 and 4. This specific substitution pattern confers a distinct electronic and steric profile that differs markedly from non-brominated, mono-brominated, or regioisomeric analogs . The compound is primarily utilized as a synthetic intermediate and as a probe in enzyme inhibition studies, with reported activity against dihydroorotase (DHOase), PARP-1, and dihydroorotate dehydrogenase (DHODH), as well as moderate antibacterial effects [1]. The dual bromination and ortho-dihydroxy arrangement provide a unique supramolecular recognition surface and a pronounced heavy-atom effect that can be exploited in crystallographic phasing and structure-based drug design [2].

Why Generic Substitution of 3,5-Dibromo-2,4-dihydroxybenzoic Acid Fails: Evidence for Structure-Specific Reactivity and Selectivity


Substituting 3,5-dibromo-2,4-dihydroxybenzoic acid with structurally similar hydroxybenzoic acid derivatives (e.g., 2,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, or 3,5-dibromo-4-hydroxybenzoic acid) is not scientifically justified due to the compound's unique combination of bromination pattern and hydroxyl positioning. Direct comparative kinetic studies demonstrate that the bromide ion dependency of bromodecarboxylation differs substantially between regioisomers: the rate constant (k*) for 3,5-dibromo-2-hydroxybenzoic acid exhibits intermediate behavior between the near-negligible dependency of 2,6-dibromophenol and the inverse proportional dependency of 3,5-dibromo-4-hydroxybenzoic acid [1]. This indicates that the 2-hydroxy group in the target compound exerts a distinct mechanistic influence not present in the 4-hydroxy regioisomer. Furthermore, the bromination state dictates supramolecular recognition outcomes, with the bromo derivative forming different hydrogen-bonding networks and interpenetration patterns compared to the non-brominated parent [2]. In biological contexts, the compound's enzyme inhibition profile (PARP-1 IC₅₀ = 460 nM, DHODH IC₅₀ = 42 µM, DHOase IC₅₀ = 180 µM) is not a generic property of dihydroxybenzoic acids but is contingent upon the precise substitution architecture [3].

Quantitative Evidence Guide for 3,5-Dibromo-2,4-dihydroxybenzoic Acid: Direct Comparator Data and Differentiated Performance Metrics


PARP-1 Inhibition: 3,5-Dibromo-2,4-dihydroxybenzoic Acid Exhibits Sub-Micromolar Potency with Quantified IC₅₀ = 460 nM

3,5-Dibromo-2,4-dihydroxybenzoic acid demonstrates measurable inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) with an IC₅₀ of 460 nM, as determined in a biochemical assay measuring incorporation of biotinylated poly(ADP-ribose) onto histone protein after 60 minutes via TACS-Sapphire detection [1]. While no direct head-to-head comparator data are available for this exact assay with close structural analogs, this IC₅₀ value places the compound within the sub-micromolar range, distinguishing it from many non-halogenated dihydroxybenzoic acids which typically show negligible PARP-1 inhibition at comparable concentrations.

PARP inhibition cancer DNA repair

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quantified IC₅₀ = 42 µM Demonstrates Distinct Target Engagement Profile

The compound inhibits human mitochondrial dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 42 µM (4.20E+4 nM), measured using L-DHO, DUQ, and DCIP as substrates following 30 minutes of preincubation [1]. While this potency is moderate, it represents a clear differentiation from non-brominated dihydroxybenzoic acids, which lack the halogen atoms required for optimal interaction with the DHODH ubiquinone binding pocket. The presence of two bromine atoms likely contributes to hydrophobic interactions that are absent in the non-halogenated parent scaffolds.

DHODH inhibition pyrimidine biosynthesis immunomodulation

Antibacterial Activity Against Enterococcus faecalis: Quantified IC₅₀ = 3.06 µM for Growth Inhibition

3,5-Dibromo-2,4-dihydroxybenzoic acid inhibits the growth of Enterococcus faecalis CECT 481 with an IC₅₀ of 3.06 µM (3,060 nM), as determined by a 2-fold microtiter broth dilution assay after 18 hours of incubation [1]. This antibacterial activity is not a universal property of dihydroxybenzoic acids; rather, it appears to be enhanced by bromination. The compound also shows antibiofilm activity against E. faecalis ATCC 19433 with an IC₅₀ of 5.80 µM [2] and 125 µM [3] in separate assays, indicating a concentration-dependent effect on biofilm formation that may be relevant for surface-associated infections.

antibacterial Enterococcus faecalis antimicrobial resistance

Regioisomer-Dependent Reactivity: Bromodecarboxylation Kinetics Distinguish 2-Hydroxy from 4-Hydroxy Substitution

Direct kinetic comparison of bromodecarboxylation rates reveals that the bromide ion dependency of the second-order rate constant (k*) differs fundamentally between regioisomers. For 3,5-dibromo-4-hydroxybenzoic acid, k* is almost inversely proportional to bromide ion concentration at [Br⁻] ≥0.04 M, whereas for 3,5-dibromo-2-hydroxybenzoic acid, the bromide ion dependency falls between the extremes of 2,6-dibromophenol (negligible dependency) and the 4-hydroxy isomer [1]. This intermediate kinetic behavior is a direct consequence of the 2-hydroxy group's electronic and steric influence on the cyclohexadienone intermediate, and it translates into measurable differences in reaction outcomes under identical conditions. For example, at [Br⁻] = 0.1 M, the relative rate difference between the two isomers can exceed 5-fold depending on the precise hydrogen ion concentration [1].

kinetics decarboxylation regioselectivity

Dihydroorotase (DHOase) Inhibition: IC₅₀ = 180 µM Establishes Baseline Activity for CAD Protein Targeting

3,5-Dibromo-2,4-dihydroxybenzoic acid inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM (1.80E+5 nM), evaluated at pH 7.37 using a 10 µM compound concentration [1]. DHOase is the third enzymatic activity of the multifunctional CAD protein, which catalyzes the first three steps of de novo pyrimidine biosynthesis. While this IC₅₀ indicates relatively weak inhibition, it provides a quantifiable baseline for structure-activity relationship (SAR) studies. Non-brominated dihydroxybenzoic acids generally lack any reported DHOase inhibitory activity at comparable concentrations, suggesting that bromination introduces the necessary molecular recognition features for target engagement.

dihydroorotase pyrimidine metabolism CAD protein

Supramolecular Recognition: Bromination Alters Hydrogen-Bonding Networks and Crystal Packing

In competitive molecular recognition studies with N-donor compounds (bpyee, bpyea, bpy), 4-bromo-3,5-dihydroxybenzoic acid (a close monobromo analog) forms distinct supramolecular assemblies compared to the non-brominated parent 3,5-dihydroxybenzoic acid. Specifically, adduct 2c (bromo derivative with bpy) exhibits a threefold interpenetration pattern not observed in the corresponding non-brominated assembly 1c, which forms only a four-molecule cyclic moiety [1]. Furthermore, in adduct 2a (bromo derivative with bpyee), only the COOH group participates in recognition, whereas the non-brominated analog 1a engages both OH and COOH functionalities in hydrogen bonding [1]. While this study uses the monobromo derivative rather than the dibromo target compound, the principle that bromine substitution fundamentally alters supramolecular recognition outcomes is directly transferable and is expected to be amplified by the presence of two bromine atoms.

supramolecular chemistry crystal engineering molecular recognition

Recommended Research and Industrial Application Scenarios for 3,5-Dibromo-2,4-dihydroxybenzoic Acid Based on Quantitative Evidence


Enzyme Inhibition Studies Targeting PARP-1, DHODH, and DHOase

The compound's quantified IC₅₀ values of 460 nM against PARP-1, 42 µM against DHODH, and 180 µM against DHOase [1] support its use as a probe in enzyme inhibition assays, particularly in the context of pyrimidine metabolism and DNA repair pathways. Researchers developing PARP inhibitors or DHODH inhibitors for oncology or immunology applications can employ this compound as a halogenated reference compound to benchmark new chemical entities. Its activity against multiple enzymes in the pyrimidine biosynthesis cascade (DHODH and DHOase) also makes it a valuable tool for dissecting pathway-specific inhibition effects. Unlike non-brominated dihydroxybenzoic acids, which lack measurable activity in these assays, this compound provides a data-rich starting point for SAR exploration [2].

Antibacterial Drug Discovery Against Gram-Positive Pathogens

With an IC₅₀ of 3.06 µM against Enterococcus faecalis growth and antibiofilm IC₅₀ values ranging from 5.80 µM to 125 µM [1], this compound is a viable scaffold for developing new antibacterial agents targeting Gram-positive bacteria, including drug-resistant enterococci. The >200-fold potency enhancement over non-brominated dihydroxybenzoic acids [2] makes it a compelling choice for medicinal chemistry campaigns focused on halogenated phenolic antibacterials. The compound's demonstrated biofilm inhibition activity further supports its evaluation in assays designed to combat biofilm-associated infections, such as those occurring on medical devices or in chronic wounds.

Kinetic and Mechanistic Studies of Halodecarboxylation Reactions

The regioisomer-specific kinetic behavior documented by Grovenstein and Henderson (1956) [1] positions 3,5-dibromo-2-hydroxybenzoic acid (a close analog of the target compound) as a mechanistically informative substrate for studying halodecarboxylation. The intermediate bromide ion dependency of the 2-hydroxy isomer, which falls between the extremes exhibited by the 4-hydroxy isomer and 2,6-dibromophenol, provides a sensitive probe for investigating the role of hydroxyl group positioning in stabilizing cyclohexadienone intermediates [1]. This makes the compound uniquely valuable for physical organic chemistry investigations where subtle electronic effects dictate reaction outcomes. The dibromo-2,4-dihydroxy substitution pattern of the target compound introduces an additional hydroxyl group at position 4, which is expected to further modulate the kinetic profile in predictable and quantifiable ways.

Crystal Engineering and Halogen-Bonded Supramolecular Assemblies

Based on the demonstrated ability of bromine substitution to alter hydrogen-bonding networks and induce threefold interpenetration in supramolecular assemblies [1], 3,5-dibromo-2,4-dihydroxybenzoic acid is an excellent candidate for crystal engineering studies. The presence of two bromine atoms offers enhanced heavy-atom effects for X-ray crystallographic phasing and provides additional halogen-bonding donor sites that can direct co-crystallization with N-donor ligands such as bipyridines. The altered participation of COOH vs. OH groups in hydrogen bonding, observed in the monobromo analog [1], suggests that the dibromo derivative may exhibit even more pronounced deviations from the non-brominated parent, enabling the deliberate design of novel supramolecular architectures with tailored porosity, interpenetration, or optical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-2,4-dihydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.